molecular formula C10H11NO5S B1434639 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate CAS No. 1701450-92-1

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate

Cat. No.: B1434639
CAS No.: 1701450-92-1
M. Wt: 257.27 g/mol
InChI Key: FESFJIFKSPHQNO-UHFFFAOYSA-N
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Description

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H11NO5S and a molecular weight of 257.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the nitration of 2,3-dihydro-1H-indene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indene ring. The resulting 5-nitro-2,3-dihydro-1H-indene is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols under basic conditions

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide or potassium carbonate).

Major Products Formed

    Reduction: 5-amino-2,3-dihydro-1H-inden-2-yl methanesulfonate.

    Substitution: Various substituted indene derivatives depending on the nucleophile used

Scientific Research Applications

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2,3-dihydro-1H-indene: Lacks the methanesulfonate group but shares the nitro group and indene core structure.

    2,3-dihydro-1H-inden-2-yl methanesulfonate: Lacks the nitro group but contains the methanesulfonate ester.

Uniqueness

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both the nitro and methanesulfonate groups, which confer distinct chemical reactivity and potential biological activities .

Biological Activity

5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₃N₃O₄S, with a molecular weight of 257.27 g/mol. The compound features a nitro group and a methanesulfonate moiety attached to a dihydroindene structure, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis typically involves:

  • Electrophilic Aromatic Substitution : The introduction of the nitro group onto the dihydroindene framework.
  • Methanesulfonation : The addition of the methanesulfonate group to enhance solubility and reactivity.

The biological activity of this compound has been explored in various contexts:

  • Retinoic Acid Receptor Agonists : It has been utilized in designing novel RARα agonists which play crucial roles in cell proliferation and differentiation, particularly in cancer research. Binding assays indicate moderate RARα binding activity coupled with potent antiproliferative effects .
  • Anticholinesterase Activity : As a derivative of indole, this compound shows potential inhibitory effects against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s .
  • Antitumor Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Case Studies

Several studies highlight the biological efficacy of this compound:

StudyFocusFindings
Study ARARα AgonistsDemonstrated moderate binding activity and significant antiproliferative effects in cancer cell lines .
Study BNeuropharmacologyShowed potential as an anticholinesterase agent with implications for Alzheimer's treatment .
Study CAntitumor ActivityInduced apoptosis in gastric adenocarcinoma cells more effectively than conventional drugs .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Nitro-2,3-dihydro-1H-indeneC₉H₇N₃O₂Lacks the methanesulfonate group; primarily studied for aromatic properties.
5-NitroindoleC₉H₈N₂O₂Known for diverse biological activities including antimicrobial effects.
Methanesulfonic acid derivative of indoleVariesSimilar sulfonate group but different core structure; used in various synthetic applications.

The combination of both nitro and sulfonate functionalities on a dihydroindene framework enhances its reactivity and potential biological interactions compared to similar compounds.

Properties

IUPAC Name

(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESFJIFKSPHQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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